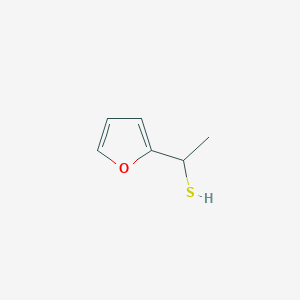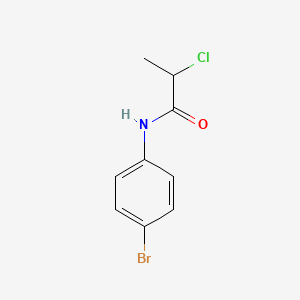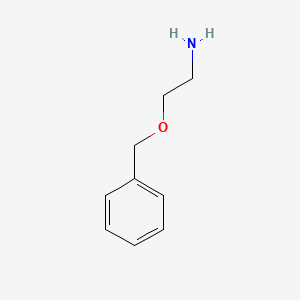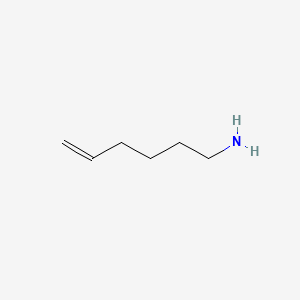
2-フリルブタン-2-オン
説明
1-(Furan-2-yl)butan-2-one, or 1-F-2-one, is a cyclic organic compound belonging to the class of heterocycles. It is a highly versatile and important compound in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial products. 1-F-2-one is also utilized in scientific research, as it can be used to study the mechanism of action and biochemical and physiological effects of drugs and other compounds.
科学的研究の応用
抗菌活性
“2-フリルブタン-2-オン”誘導体は、その抗菌特性について研究されています。フラン環は、医薬品化学において重要な薬理フォアであり、化合物に組み込むことで、顕著な抗菌活性を生み出す可能性があります。 これは、特に、新規の作用機序を持つ新しい薬剤が切望されている、薬剤耐性菌株との闘いにおいて、関連性が高いです .
医薬品合成
フラン誘導体、特に“2-フリルブタン-2-オン”は、さまざまな医薬品合成における重要な中間体です。それらは、抗潰瘍剤、利尿剤、筋弛緩剤、抗原虫剤などの特性を持つ化合物に変換できます。 化学反応における多様性により、新しい治療薬の開発にとって価値のある存在となっています .
農薬生産
フラン部分は、農薬の分野においても重要です。 “2-フリルブタン-2-オン”は、農薬の前駆体として役立つ化合物を合成するために使用できます。 これらの化合物は、より効果的な農薬や肥料の製造に役立ち、持続可能な農業慣行に貢献します .
樹脂および塗料産業
樹脂および塗料産業では、フラン誘導体が原料として使用されています。 “2-フリルブタン-2-オン”は、コーティングから接着剤まで、さまざまな用途に必要な特定の特性を持つ樹脂や塗料を製造するために処理できます .
グリーンケミストリー
“2-フリルブタン-2-オン”は、グリーンケミストリーの原則に沿っています。バイオマス原料から得ることができ、環境に優しい材料となっています。 グリーン材料や化学物質の生産におけるその使用は、現代社会における持続可能な開発への転換を強調しています .
キラル合成
フラン化合物から誘導されたキラル複素環アルコールは、医薬品や天然物の製造において重要です。 “2-フリルブタン-2-オン”は、キラル中間体の合成に使用できます。キラル中間体は、特定のエナンチオマー特性を持つ薬剤を作成するために重要です .
酵素阻害研究
研究によると、特定のフラン誘導体は、酵素活性を変化させる可能性があります。 “2-フリルブタン-2-オン”は、低用量でモノフェノラーゼなどの酵素を阻害するために使用できます。これは、病気のメカニズムの研究や標的療法の開発において重要な意味を持っています .
作用機序
- Hydroarylation : 1-(Furan-2-yl)butan-2-one undergoes hydroarylation, a reaction where it reacts with arenes (such as benzene) under the action of strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃). This results in the addition of an aryl group to the furan side chain carbon–carbon double bond .
Mode of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
1-(Furan-2-yl)butan-2-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
1-(Furan-2-yl)butan-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Furan-2-yl)butan-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-yl)butan-2-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-(Furan-2-yl)butan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different biochemical effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)butan-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is important to determine the threshold dose to avoid potential toxicity .
Metabolic Pathways
1-(Furan-2-yl)butan-2-one is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, resulting in the formation of more stable metabolites. The metabolic pathways of 1-(Furan-2-yl)butan-2-one are crucial for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)butan-2-one within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various intracellular proteins, leading to its localization in specific cellular compartments. The distribution of 1-(Furan-2-yl)butan-2-one within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(Furan-2-yl)butan-2-one is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. The localization of 1-(Furan-2-yl)butan-2-one can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
特性
IUPAC Name |
1-(furan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGYLKTISAERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338043 | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4208-63-3 | |
| Record name | 1-(2-Furanyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)